molecular formula C13H12O3 B1419833 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid CAS No. 1152583-23-7

3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid

Cat. No.: B1419833
CAS No.: 1152583-23-7
M. Wt: 216.23 g/mol
InChI Key: GIVVPLHXRBEWET-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid (CAS: 1152583-23-7) is a bicyclic heteroaromatic compound featuring a fused indene-furan core with a carboxylic acid group at position 2 and a methyl substituent at position 2. Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.2 g/mol . Key structural identifiers include:

  • SMILES: CC1=C(OC2=C1C=C3CCCC3=C2)C(=O)O
  • InChIKey: GIVVPLHXRBEWET-UHFFFAOYSA-N .

Physicochemical Data
Predicted collision cross-section (CCS) values for its adducts include:

Adduct m/z CCS (Ų)
[M+H]⁺ 217.08592 143.8
[M+Na]⁺ 239.06786 156.1
[M-H]⁻ 215.07136 146.7 .

Commercial Availability
Suppliers like Combi-Blocks Inc. and Aaron Chemicals LLC offer the compound at prices ranging from $391/50 mg to $1,596/1 g, with purity ≥95% .

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-cyclopenta[f][1]benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-7-10-5-8-3-2-4-9(8)6-11(10)16-12(7)13(14)15/h5-6H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVVPLHXRBEWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C3CCCC3=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Synthesis Approach

The synthesis generally proceeds through the following stages:

This approach is supported by research on related heteroaromatic compounds, where cyclization reactions are often catalyzed by acids or metal catalysts under controlled conditions.

Specific Preparation Methods

Cyclization of Polycyclic Precursors

Research indicates that the synthesis of similar fused ring systems, such as tetrahydrocyclohepta-furans, involves cyclization of aromatic precursors bearing suitable substituents. For example, a typical route includes:

  • Starting with a substituted phenyl or naphthyl derivative.
  • Condensation with aldehydes or ketones to form a dihydrofuran or related intermediate.
  • Acid or base-catalyzed cyclization to form the fused ring system.

Functionalization to Introduce Carboxylic Acid

The carboxylic acid group can be introduced via oxidation of methyl groups or through carboxylation reactions:

Methylation at the 3-Position

The methyl group at the 3-position can be introduced via electrophilic methylation:

  • Using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Alternatively, methylation can be achieved through Friedel-Crafts alkylation under controlled conditions to prevent over-alkylation.

Representative Reaction Scheme

Step Reaction Type Reagents & Conditions Purpose
1 Condensation Aromatic precursor + aldehyde Formation of intermediate ring system
2 Cyclization Acid or metal catalyst Fused ring formation
3 Oxidation KMnO₄ or CrO₃ Introduction of carboxylic acid group
4 Methylation Methyl iodide + K₂CO₃ Introduction of methyl group at C-3

Data Tables Summarizing Preparation Conditions

Parameter Typical Range Notes
Temperature 80–150°C For cyclization and methylation steps
Solvent Dimethylformamide (DMF), DMSO, or acetic acid Solvent choice influences reaction efficiency
Catalyst Acidic or basic conditions Acid catalysts (e.g., p-toluenesulfonic acid), metal catalysts (e.g., Pd, Cu)
Reaction Time 6–24 hours Dependent on specific step and reagents

Research Findings and Notes

  • The synthesis of similar fused heteroaromatic acids often involves multi-step sequences with careful control of reaction conditions to prevent side reactions.
  • The oxidation step to form the carboxylic acid is critical and often requires mild conditions to avoid degradation of the fused ring system.
  • Methylation at the 3-position is typically achieved with methyl iodide under basic conditions, with reaction times optimized to prevent over-alkylation.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound is used as a precursor in the synthesis of various organic compounds. Its ability to undergo multiple chemical transformations allows chemists to create derivatives with tailored properties.
  • Reactivity Studies : The compound can be subjected to oxidation, reduction, and substitution reactions, making it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

  • Enzyme Inhibition Studies : Research has shown that 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid can interact with specific enzymes, potentially acting as an inhibitor. This property is significant in drug discovery and development.
  • Protein Binding Studies : The compound's structure allows it to bind with various proteins, providing insights into protein-ligand interactions that are crucial for understanding biological pathways.

Material Science

  • Advanced Materials Production : The compound may be utilized in creating polymers or nanomaterials due to its unique properties. Its incorporation into materials can enhance mechanical strength or introduce specific functionalities.
  • Nanotechnology Applications : As a versatile scaffold, it can be employed in the design of nanoscale devices or materials with specific electronic or optical properties.

Chemical Reactions

3-Methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid can participate in several types of reactions:

Reaction TypeDescription
Oxidation Can introduce additional functional groups or modify existing ones.
Reduction Alters the oxidation state leading to different derivatives.
Substitution Replacement of one functional group with another.

Common Reagents and Conditions

The following reagents are commonly used in reactions involving this compound:

  • Oxidizing Agents : Potassium permanganate (KMnO4) for oxidation reactions.
  • Reducing Agents : Lithium aluminum hydride (LiAlH4) for reduction processes.

Case Study 1: Enzyme Inhibition

A study investigated the potential of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid as an enzyme inhibitor in metabolic pathways. The results indicated that the compound effectively inhibited certain enzymes involved in metabolic disorders. This suggests its potential use in therapeutic applications targeting metabolic diseases.

Case Study 2: Material Science Innovations

Research conducted on the incorporation of this compound into polymer matrices demonstrated enhanced mechanical properties and thermal stability. The findings indicate that using 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid as a building block can lead to the development of advanced materials suitable for industrial applications.

Similar Compounds

Compound NameStructural FeaturesApplications
Indole DerivativesSimilar fused ring structuresPharmaceuticals
Furan DerivativesContains furan moietyOrganic synthesis

Uniqueness of 3-Methyl-5H,6H,7H-Indeno[5,6-b]Furan-2-Carboxylic Acid

What sets this compound apart is its unique fused ring structure that combines properties from both indene and furan groups. This structural uniqueness contributes to its reactivity and versatility in various applications.

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-2-Carboxylic Acid Derivatives

5-(1-Oxo-2,3-dihydroinden-5-yl)-furan-2-carboxylic acid
  • Structure : Features a single furan ring linked to a 1-oxo-indene moiety.
  • Molecular Formula : C₁₄H₁₀O₄ (MW: 261.3 g/mol) .
  • Key Differences: Lacks the fused bicyclic system of the target compound, resulting in reduced rigidity.
5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid
  • Structure : Contains a furan-2-carboxylic acid group connected via an ether linkage to a dihydroindenyl moiety.
  • Molecular Formula : C₁₅H₁₄O₄ (MW: 258.27 g/mol) .

Indeno-Furan Derivatives with Modified Substituents

3-(2-Methylphenyl)-6,7-dihydro-5H-indeno[5,6-b]furan-2-carboxylic Acid
  • Structure: Similar fused indeno-furan core but substituted with a 2-methylphenyl group instead of a methyl.
  • Synthesis : Involves DPPA-mediated activation in benzene, a method also applicable to the target compound .
  • Key Differences : The bulkier phenyl group may sterically hinder interactions in biological systems compared to the smaller methyl group in the target compound.
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
  • Structure : Indole-based carboxylic acid with a chlorine substituent.
  • Molecular Formula: C₁₀H₈ClNO₂ (MW: 209.63 g/mol) .

Functionalized Derivatives

N-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide
  • Structure: Combines the indeno-furan core with a thiazole-acetamide pharmacophore.
  • Molecular Formula : C₂₃H₁₉ClN₂O₂S (MW: 422.93 g/mol) .

Physicochemical and Commercial Comparison

Compound Name Molecular Formula MW (g/mol) Key Features Price (50 mg)
Target Compound C₁₃H₁₂O₃ 216.2 Fused indeno-furan, methyl, -COOH $391
5-(1-Oxo-2,3-dihydroinden-5-yl)-furan-2-COOH C₁₄H₁₀O₄ 261.3 Single furan, ketone, -COOH $192/g*
5-[(Inden-5-yloxy)methyl]-2-furoic acid C₁₅H₁₄O₄ 258.3 Ether linkage, dihydroindene Not listed
7-Chloro-3-methyl-1H-indole-2-COOH C₁₀H₈ClNO₂ 209.6 Indole core, chlorine substituent Not listed

*Price inferred from ($960/5 g).

Biological Activity

3-Methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid (CAS No. 1152583-23-7) is a polycyclic aromatic compound with significant potential in biological applications. Its unique indeno-furan structure combined with a carboxylic acid group makes it a subject of interest for various scientific investigations. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

  • Molecular Formula : C13H12O3
  • Molecular Weight : 216.24 g/mol
  • IUPAC Name : 3-methyl-6,7-dihydro-5H-indeno[5,6-b]furan-2-carboxylic acid

The compound features a fused ring system that includes both indene and furan moieties. This structural complexity contributes to its diverse reactivity and biological interactions.

The biological activity of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by fitting into their active sites, thereby blocking substrate access and altering metabolic pathways.
  • Receptor Binding : It may bind to cellular receptors, influencing signal transduction pathways that regulate cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid through various assays:

  • Cell Line Studies : The compound was tested against several cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer). Results indicated significant cytotoxic effects at varying concentrations.
Cell LineIC50 (μM)Effect
HepG215High
MCF-720Moderate
Panc-125Low

These findings suggest that the compound exhibits selective toxicity towards certain cancer cell types.

Antioxidant Activity

3-Methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid has also been evaluated for its antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively:

  • DPPH Assay Results :
Concentration (μg/mL)% Inhibition
5045
10070
20085

The results indicate that higher concentrations lead to increased radical scavenging activity.

Study on Enzyme Inhibition

A study investigated the inhibitory effects of the compound on human nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes. The results showed that the compound effectively inhibited NPP activity with an IC50 value of approximately 10 μM. This inhibition could potentially lead to therapeutic applications in conditions associated with nucleotide metabolism.

Research on Anti-inflammatory Effects

In another study focusing on inflammation, the compound demonstrated significant inhibitory effects on pro-inflammatory cytokines in vitro. The results indicated a reduction in cytokine levels by up to 60% at optimal concentrations.

Q & A

Q. What are effective synthetic routes for 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves cyclization of indeno-furan precursors followed by carboxylation. For example, analogous compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using base-catalyzed reactions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution or ester hydrolysis . Carboxylation under strong basic conditions with CO₂, as demonstrated for furan-2,5-dicarboxylic acid synthesis, could be adapted for introducing the carboxylic acid moiety in the target compound . Key steps include:

Cyclization of indene derivatives with furan precursors.

Methylation at the 3-position via alkylation or Friedel-Crafts acylation.

Carboxylation using CO₂ under basic conditions.
Optimize reaction time, temperature, and solvent polarity (e.g., DMF or THF) to enhance regioselectivity.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Assign peaks for the indeno-furan backbone (e.g., aromatic protons at δ 6.5–8.0 ppm) and methyl/carboxylic acid groups. Discrepancies between observed and theoretical spectra (e.g., in similar benzofuran derivatives) may require computational validation (DFT calculations) .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, referencing methods used for furan-2-carboxylic acid analysis .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., exact mass = 244.0735 g/mol for C₁₃H₁₂O₃).

Q. What solvents are suitable for solubility studies, and how can thermodynamic parameters guide solvent selection?

  • Methodological Answer : Studies on 5-(nitrophenyl)-furan-2-carboxylic acid isomers in propan-2-ol demonstrate the importance of Hansen solubility parameters. Calculate solubility via the van’t Hoff equation using experimentally determined ΔH and ΔS values . Recommended solvents:
SolventPolarity (LogP)Compatibility
DMSO-1.3High solubility for biological assays
Propan-2-ol0.05Thermodynamic studies
Ethanol-0.18Recrystallization

Advanced Research Questions

Q. How do substitution patterns influence the antitumor activity of indeno-furan derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies on tricyclic indeno-furan-imidazole hybrids reveal that substituents like benzimidazole or naphthylacyl groups enhance cytotoxicity. For example:
CompoundSubstituentIC₅₀ (MCF-7)Selectivity
183-Naphthylacyl3.4 µMMCF-7/SW480
264-Fluorophenyl1.2 µMPan-cancer
Design experiments by systematically varying substituents at the 3-position and evaluating cytotoxicity against NCI-60 cell lines. Use molecular docking to predict interactions with targets like topoisomerase II .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Inconsistent bioactivity (e.g., osteoclast inhibition vs. bone formation neutrality) may arise from assay conditions or metabolite interference. To address this:

Standardize in vitro assays (e.g., TRAP staining for osteoclast activity) .

Validate in vivo using ovariectomized (OVX) rat models, monitoring urinary deoxypyridinoline (bone resorption marker) and serum osteocalcin (formation marker) .

Conduct pharmacokinetic studies to assess metabolite profiles (e.g., phase I/II metabolism).

Q. What strategies optimize the compound’s bioavailability for therapeutic applications?

  • Methodological Answer : Improve bioavailability via:
  • Prodrug Design : Synthesize ester derivatives (e.g., ethyl ester) to enhance lipophilicity, as seen in cyclopropane-carboxylic acid analogs .
  • Nanocarriers : Use PLGA nanoparticles for sustained release, leveraging methods from indeno-quinoline drug delivery studies .
  • Co-crystallization : Enhance solubility via co-crystals with succinic acid or caffeine, guided by Hansen solubility parameters .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid
Reactant of Route 2
3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid

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